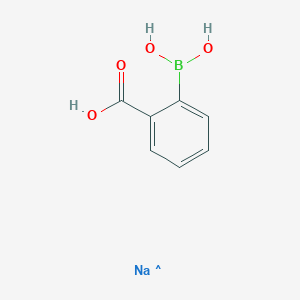![molecular formula C14H10Cl2N4O B12337363 N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1403667-57-1](/img/structure/B12337363.png)
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with a 2,6-dichlorophenyl group and a carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling is optimized to ensure high yield and purity. This involves careful selection of reagents, catalysts, and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time . The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-cyano-N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide
Uniqueness
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide stands out due to its unique combination of a dichlorophenyl group and an imidazo[4,5-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
1403667-57-1 |
|---|---|
Molecular Formula |
C14H10Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
OCIAVIIFEPXIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)





![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)


